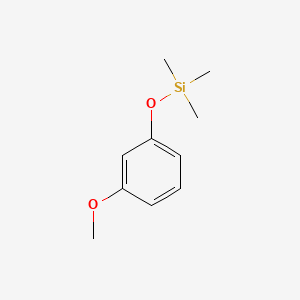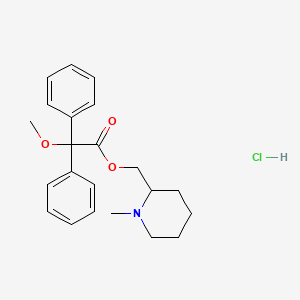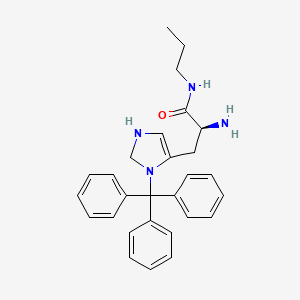![molecular formula C12H11BF2O2 B13824924 (T-4)-[2-(Acetyl)-3,4-Dihydro-1(2H)-Naphthalenonato]Difluoro-Boron](/img/structure/B13824924.png)
(T-4)-[2-(Acetyl)-3,4-Dihydro-1(2H)-Naphthalenonato]Difluoro-Boron
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-(Difluoroboryl)oxy-3,4-dihydro-naphthalen-2-yl)-ethanone inner complex is a synthetic compound that features a difluoroboryl group attached to a naphthalene derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(Difluoroboryl)oxy-3,4-dihydro-naphthalen-2-yl)-ethanone inner complex typically involves the following steps:
Formation of the Naphthalene Derivative: The starting material, 3,4-dihydro-naphthalen-2-yl, is prepared through a series of organic reactions such as Friedel-Crafts alkylation.
Introduction of the Difluoroboryl Group: The difluoroboryl group is introduced via a reaction with a boron-containing reagent, such as boron trifluoride etherate, under controlled conditions.
Formation of the Inner Complex: The final step involves the formation of the inner complex through coordination of the difluoroboryl group with the naphthalene derivative.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1-(Difluoroboryl)oxy-3,4-dihydro-naphthalen-2-yl)-ethanone inner complex can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the boron center.
Reduction: Reduction reactions can modify the difluoroboryl group or the naphthalene ring.
Substitution: The difluoroboryl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions could introduce various functional groups onto the naphthalene ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying biological systems.
Medicine: Investigated for its potential therapeutic properties or as a drug delivery agent.
Industry: Utilized in the production of advanced materials or as a catalyst in chemical processes.
Wirkmechanismus
The mechanism by which 1-(1-(Difluoroboryl)oxy-3,4-dihydro-naphthalen-2-yl)-ethanone inner complex exerts its effects involves interactions with molecular targets such as enzymes or receptors. The difluoroboryl group may play a role in binding to these targets, influencing the compound’s activity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(1-(Difluoroboryl)oxy-3,4-dihydro-naphthalen-2-yl)-methanone
- 1-(1-(Difluoroboryl)oxy-3,4-dihydro-naphthalen-2-yl)-propanone
Uniqueness
1-(1-(Difluoroboryl)oxy-3,4-dihydro-naphthalen-2-yl)-ethanone inner complex is unique due to its specific structural arrangement, which may confer distinct chemical and biological properties compared to similar compounds. Its difluoroboryl group and naphthalene core make it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C12H11BF2O2 |
|---|---|
Molekulargewicht |
236.02 g/mol |
IUPAC-Name |
1-(1-difluoroboranyloxy-3,4-dihydronaphthalen-2-yl)ethanone |
InChI |
InChI=1S/C12H11BF2O2/c1-8(16)10-7-6-9-4-2-3-5-11(9)12(10)17-13(14)15/h2-5H,6-7H2,1H3 |
InChI-Schlüssel |
SODMGZUAOBULEU-UHFFFAOYSA-N |
Kanonische SMILES |
B(OC1=C(CCC2=CC=CC=C21)C(=O)C)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,2,4,6-Tetramethyl-2,5-diazabicyclo[2.2.0]hexan-3-one](/img/structure/B13824843.png)
![(1S)-1-[(3aR,5R,6S,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol](/img/structure/B13824844.png)
![Sodium;2-[(3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl)oxymethyl]-9-ormyl-5-methyl-13-propan-2-yltetracyclo[7.4.0.02,11.04,8]tridec-12-ene-1-carboxylate](/img/structure/B13824847.png)

![4-[(2,2-Dichloro-1-methylcyclopropyl)carbonyl]morpholine](/img/structure/B13824862.png)


![cobalt(3+);2-phenylethyl 3-[(1R,2S,3S,5Z,7S,8S,9Z,13S,14Z,17R,18R)-1,2,5,7,12,12,15,17-octamethyl-2,7,18-tris[2-oxo-2-(2-phenylethoxy)ethyl]-3,13,17-tris[3-oxo-3-(2-phenylethoxy)propyl]-8,13,18,19-tetrahydro-3H-corrin-22-id-8-yl]propanoate;cyanide;perchlorate;hydrate](/img/structure/B13824882.png)
![7-Isopropyl-6,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13824889.png)


![N-[1-(1,3-benzothiazol-2-yl)ethyl]acetamide](/img/structure/B13824909.png)
![3-[(3-Chloro-4-methylbenzoyl)carbamothioylamino]-2-methylbenzoic acid](/img/structure/B13824914.png)
